セシウムグリーン

説明

Cesium Green is a useful research compound. Its molecular formula is C32H33NO8 and its molecular weight is 559.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cesium Green suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium Green including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

セシウム分布の細胞内イメージング

“セシウムグリーン”は、細胞内におけるセシウム分布の高解像度細胞内イメージングのための蛍光プローブとして使用されます。この用途は、細胞内におけるセシウムの移動と蓄積を理解することが重要な生物学的研究において特に重要です。 この手法により、炭酸セシウム粒子のマイクロメートルレベルの検出が可能になります .

環境モニタリングと生態学的評価

リモートセンシングデータは、“セシウムグリーン”と統合して環境品質を監視し、生態学的評価プラットフォームを構築することができます。 この用途は、生態系へのセシウムの影響を評価し、環境修復のための戦略を開発するために不可欠です .

生化学分析

Biochemical Properties

Cesium Green plays a crucial role in biochemical reactions by selectively binding to cesium ions. This interaction is facilitated by the unique structure of Cesium Green, which allows it to form a stable complex with cesium ions. The binding of Cesium Green to cesium ions is highly specific, and this specificity is attributed to the presence of functional groups that interact with cesium ions through coordination bonds. The primary biomolecules that Cesium Green interacts with include proteins and enzymes that are involved in ion transport and homeostasis. For example, Cesium Green has been shown to interact with potassium transporters, which are responsible for the uptake and distribution of cesium ions in plant cells .

Cellular Effects

Cesium Green has significant effects on various types of cells and cellular processes. In plant cells, Cesium Green is used to monitor the uptake and distribution of cesium ions, which can influence cell function by altering ion homeostasis. The presence of cesium ions can disrupt potassium uptake, leading to changes in cellular metabolism and gene expression. In HeLa cells, Cesium Green has been shown to suppress cell proliferation by inhibiting cellular metabolism. This effect is mediated through the inhibition of glycolytic enzymes, such as pyruvate kinase, which rely on potassium as a cofactor . The disruption of potassium homeostasis by cesium ions can also affect cell signaling pathways, leading to alterations in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of Cesium Green involves its selective binding to cesium ions. This binding is facilitated by the functional groups present in Cesium Green, which form coordination bonds with cesium ions. The binding of Cesium Green to cesium ions can inhibit the activity of enzymes that require potassium as a cofactor, such as pyruvate kinase. This inhibition leads to a decrease in cellular metabolism and energy production. Additionally, Cesium Green can induce changes in gene expression by affecting ion homeostasis and signaling pathways. For example, the presence of cesium ions can activate stress response pathways, leading to the upregulation of genes involved in ion transport and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cesium Green can change over time due to its stability and degradation. Cesium Green is relatively stable under standard laboratory conditions, but its fluorescence intensity can decrease over time due to photobleaching. Long-term studies have shown that Cesium Green can have lasting effects on cellular function, particularly in the context of ion homeostasis and metabolism. For example, prolonged exposure to cesium ions can lead to sustained changes in gene expression and cellular responses, which can impact cell growth and viability .

Dosage Effects in Animal Models

The effects of Cesium Green vary with different dosages in animal models. At low doses, Cesium Green can be used to monitor cesium distribution without causing significant toxicity. At high doses, Cesium Green can induce toxic effects, such as gastrointestinal distress, hypotension, and cardiac arrhythmias. These adverse effects are primarily due to the disruption of potassium homeostasis by cesium ions, which can affect cardiac and neurological function. In animal studies, high doses of cesium chloride have been shown to cause severe hypokalemia and cardiac arrhythmias, highlighting the importance of careful dosage management when using Cesium Green .

Metabolic Pathways

Cesium Green is involved in metabolic pathways related to ion transport and homeostasis. The primary pathway involves the uptake of cesium ions through potassium transporters, which are responsible for maintaining ion balance within cells. Once inside the cell, cesium ions can compete with potassium for binding sites on enzymes and transporters, leading to changes in metabolic flux and metabolite levels. For example, cesium ions can inhibit the activity of pyruvate kinase, leading to a decrease in glycolytic flux and energy production . Additionally, cesium ions can affect the biosynthesis of glutathione, a key antioxidant that helps mitigate the toxic effects of cesium stress.

Transport and Distribution

Cesium Green is transported and distributed within cells and tissues through ion transporters and binding proteins. The primary transporters involved in cesium uptake are potassium transporters, which facilitate the movement of cesium ions across cell membranes. Once inside the cell, Cesium Green can bind to cesium ions and form stable complexes that are distributed throughout the cytoplasm and organelles. The distribution of Cesium Green within cells is influenced by the presence of binding proteins and transporters that regulate ion homeostasis. For example, Cesium Green has been used to visualize the intracellular distribution of cesium ions in plant cells, revealing their accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of Cesium Green is primarily within the cytoplasm and organelles where ion transport and metabolism occur. Cesium Green can be targeted to specific compartments through the presence of targeting signals and post-translational modifications. For example, Cesium Green can accumulate in the mitochondria, where it can affect cellular respiration and energy production. Additionally, Cesium Green can localize to the nucleus, where it can influence gene expression by affecting ion homeostasis and signaling pathways . The precise localization of Cesium Green within cells is determined by its interactions with transporters and binding proteins that regulate its distribution and activity.

生物活性

Cesium Green is a fluorescent probe specifically designed for the detection and imaging of cesium ions (Cs⁺) in biological systems. Its application spans various fields, including plant biology, environmental monitoring, and potentially biomedical research. This article delves into the biological activity of Cesium Green, highlighting its mechanisms of action, experimental findings, and case studies that illustrate its utility in research.

Cesium Green operates on the principle of fluorescence resonance energy transfer (FRET), where the probe exhibits enhanced fluorescence upon binding to cesium ions. This property allows for real-time imaging of cesium distribution within cells, making it a valuable tool for studying cesium uptake and toxicity in plants.

2.1. Cesium Uptake in Plants

A study conducted on Arabidopsis thaliana demonstrated that Cesium Green can effectively visualize Cs⁺ localization within plant tissues. The results indicated that increased cesium concentrations led to significant alterations in plant physiology, including:

- Reduced Growth : Higher cesium levels correlated with stunted shoot growth due to competitive inhibition with potassium (K⁺) uptake, leading to K⁺ starvation .

- Oxidative Stress Indicators : Increased levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) were observed, suggesting that cesium exposure induces oxidative stress in plants .

2.2. Antioxidant Response

The antioxidant enzyme activities were notably affected by cesium exposure:

- Superoxide Dismutase (SOD) : A significant reduction in SOD activity was recorded under prolonged cesium treatment, indicating a compromised ability to mitigate oxidative stress .

- Peroxidase (POX) : POX activity decreased significantly with increasing cesium concentrations, reinforcing the notion that cesium exposure leads to oxidative damage .

3.1. Imaging Studies Using Cesium Green

In a detailed imaging study, researchers utilized Cesium Green to track the distribution of Cs⁺ in various plant tissues:

- Experimental Setup : Arabidopsis plants were treated with different concentrations of cesium acetate, and their tissues were subsequently analyzed using fluorescence microscopy.

- Findings : The probe allowed for high-resolution imaging of cesium accumulation in root and leaf cells, revealing distinct patterns of uptake and distribution .

| Concentration (mM) | SOD Activity (% Control) | POX Activity (% Control) | MDA Levels (µmol/g) |

|---|---|---|---|

| 0 | 100 | 100 | 0 |

| 0.5 | 85 | 90 | 1.5 |

| 1 | 54.8 | 70 | 2.0 |

| 1.5 | 40 | 60 | 2.5 |

3.2. Environmental Monitoring

Cesium Green has also been explored for its potential in environmental monitoring applications:

- Field Studies : Researchers applied Cesium Green in contaminated soils to assess the bioavailability of cesium ions to plants.

- Results : The probe effectively indicated areas of high cesium concentration, demonstrating its utility in environmental assessments .

4. Conclusion

Cesium Green serves as a powerful tool for studying the biological effects of cesium ions across various contexts. Its ability to provide real-time imaging and quantify physiological responses makes it invaluable for research focused on plant biology and environmental science.

特性

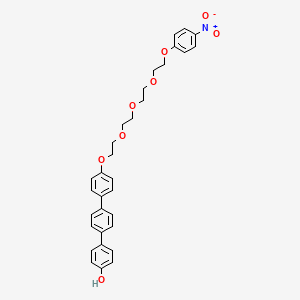

IUPAC Name |

4-[4-[4-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]phenyl]phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO8/c34-30-11-5-27(6-12-30)25-1-3-26(4-2-25)28-7-13-31(14-8-28)40-23-21-38-19-17-37-18-20-39-22-24-41-32-15-9-29(10-16-32)33(35)36/h1-16,34H,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBZEWQACQBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCOCCOCCOCCOC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。